Carboxy-ptio
Overview
Description
Carboxy-ptio is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a tetrahydroimidazole ring substituted with dihydroxy and carboxyphenyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboxy-ptio typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Carboxy-ptio undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The carboxyphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted imidazole derivatives .
Scientific Research Applications
Carboxy-ptio has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of Carboxy-ptio involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Uniqueness
Carboxy-ptio is unique due to its specific combination of functional groups and structural features.
Biological Activity
Carboxy-PTIO (C-PTIO) is a potent nitric oxide (NO) scavenger that has garnered attention for its diverse biological activities, particularly in the context of immunology and renal physiology. This article provides an overview of its mechanisms of action, therapeutic potential, and relevant case studies.
This compound acts primarily by scavenging nitric oxide, which plays a critical role in various physiological processes. The modulation of NO levels can significantly influence immune responses and vascular functions.
- Nitric Oxide Scavenging : C-PTIO effectively reduces the concentration of NO in biological systems, which is crucial in mitigating its immunosuppressive effects. This is particularly relevant in tumor environments where myeloid-derived suppressor cells (MDSCs) produce NO to inhibit T-cell activity .
- Restoration of Immune Function : By scavenging NO, C-PTIO has been shown to enhance the proliferation and functionality of cytotoxic T lymphocytes (CTLs). In a study involving mice, treatment with C-PTIO led to a significant increase in the number of IFNγ-producing CTLs and improved their cytotoxic activity against tumors .
- Renal Hemodynamics : C-PTIO also plays a role in renal function by modulating blood flow dynamics during conditions such as endotoxemia. It inhibits the hyperemia in the renal medulla, thereby improving glomerular filtration rates and protecting against acute renal failure .
Immunological Effects
A pivotal study demonstrated that C-PTIO treatment in mice enhanced the antitumor efficacy of CTLs by counteracting the immunosuppressive activity of MDSCs. The results indicated:
- Increased CTL Proliferation : CTLs treated with C-PTIO showed a higher percentage of BrdU incorporation, suggesting enhanced proliferation compared to controls .
- Cytokine Production : The percentage of IFNγ-producing CTLs was significantly higher in C-PTIO treated groups on day 7 post-treatment, indicating sustained immune activation .
Renal Protective Effects
In a model of septic shock induced by lipopolysaccharide (LPS), C-PTIO administration resulted in:
- Improved Renal Function : There was a sustained increase in inulin clearance over time, contrasting with saline-treated controls that exhibited reduced renal function .
- Hemodynamic Stability : C-PTIO effectively inhibited the increase in medullary perfusion associated with endotoxemia, suggesting a protective mechanism against renal injury .
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
Study Focus | Treatment | Key Findings |
---|---|---|
Immunological Response | C-PTIO + CTL Transfer | Increased CTL proliferation and IFNγ production |
Renal Function | C-PTIO during Endotoxemia | Improved renal perfusion and function |
Cytotoxic Activity | C-PTIO + Tumor Model | Enhanced CD107a expression indicating increased cytotoxicity |
Properties
InChI |
InChI=1S/C14H17N2O4/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18/h5-8H,1-4H3,(H,17,18) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNDLWPKCDMGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)O)[O-])(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145757-47-7 | |
Record name | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide. | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145757-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydroxy-4,4,5,5-tetramethyl-2-(4-carboxyphenyl)tetrahydroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145757477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.